molecular formula C18H20ClN3O4S2 B13482592 N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13482592
M. Wt: 442.0 g/mol
InChI Key: FSFPURNSCIKYIB-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group via a nucleophilic substitution reaction. The final step involves the addition of the methanesulfonamide group under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
  • N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}acetyl)phenyl]acetamide hydrochloride

Uniqueness

N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20ClN3O4S2

Molecular Weight

442.0 g/mol

IUPAC Name

N-[4-[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C18H19N3O4S2.ClH/c1-24-16-9-8-14(10-17(16)25-2)19-18-20-15(11-26-18)12-4-6-13(7-5-12)21-27(3,22)23;/h4-11,21H,1-3H3,(H,19,20);1H

InChI Key

FSFPURNSCIKYIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)OC.Cl

Origin of Product

United States

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